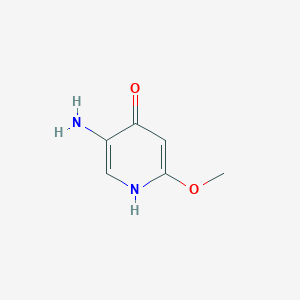
Clorhidrato de 4-(pirrolidin-2-il)-6-(trifluorometil)pirimidin-2-amina
Descripción general
Descripción
4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound features a pyrimidine ring substituted with a pyrrolidine group at the 4-position and a trifluoromethyl group at the 6-position, with an amine group at the 2-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Aplicaciones Científicas De Investigación
4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride typically involves multi-step organic reactions. One common approach includes the condensation of a pyrimidine derivative with a pyrrolidine derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification process may include crystallization, filtration, and drying to obtain the final hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrrolidin-2-yl)pyrimidine: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
6-(Trifluoromethyl)pyrimidin-2-amine: Lacks the pyrrolidine group, which may influence its reactivity and interactions with biological targets.
Uniqueness
4-(Pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine hydrochloride is unique due to the presence of both the pyrrolidine and trifluoromethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
4-pyrrolidin-2-yl-6-(trifluoromethyl)pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4.ClH/c10-9(11,12)7-4-6(15-8(13)16-7)5-2-1-3-14-5;/h4-5,14H,1-3H2,(H2,13,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXFDJRETODVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=NC(=N2)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)



![2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1445486.png)


![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B1445493.png)


![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)

